Weak TRPV2 Antagonism Defines a Low-Activity Phenotype in Vitro
In a cell-based assay measuring inhibition of LPC-induced calcium levels in HEK293 cells expressing recombinant rat TRPV2, 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile exhibits very weak antagonist activity, with an IC50 value greater than 10,000 nM [1]. This places it as a low-affinity ligand, contrasting sharply with potent and selective TRPV2 antagonists like HKC54 (IC50 = 400 nM) [2] or SET2 (IC50 = 460 nM) .
| Evidence Dimension | TRPV2 Antagonist Potency |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | HKC54 (IC50 = 400 nM) and SET2 (IC50 = 460 nM) |
| Quantified Difference | At least 20-fold less potent than HKC54 and SET2 |
| Conditions | Antagonist activity at recombinant rat TRPV2 expressed in HEK293 cells, assessed as inhibition of LPC-induced Ca2+ levels |
Why This Matters
This defines the compound as a negative control or an inactive comparator, which is crucial for validating assay specificity when screening for TRPV2 antagonists.
- [1] BindingDB. BDBM50463963 CHEBI:85252::CHEMBL1482206 Affinity Data. https://www.bindingdb.org/bind/BDBM50463963 (accessed April 16, 2026). View Source
- [2] Selective TRPV2 Antagonists Derived from the Natural Product Piperlongumine Inhibit Cancer Cell Migration and Metastasis. PubMed. 2026. View Source
